N-(2-chlorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a fluorophenyl methanesulfonyl group. Its unique structure imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid or its derivative in the presence of coupling agents like EDCI or DCC.
Substitution with Chlorophenyl and Fluorophenyl Methanesulfonyl Groups: The final steps involve the substitution reactions where the piperidine derivative is reacted with 2-chlorophenyl and 2-fluorophenyl methanesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-(2-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity, leading to changes in cellular function.
Comparison with Similar Compounds
N-(2-CHLOROPHENYL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
Dichloroaniline: Similar in having halogenated aromatic rings but differs in the presence of the piperidine and methanesulfonyl groups.
2-Hydroxy-2-methylpropiophenone: Shares the aromatic ring structure but lacks the complex substituents found in the target compound.
Heparinoid: Although structurally different, it shares some functional similarities in terms of biological activity.
Properties
Molecular Formula |
C19H20ClFN2O3S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-6-2-4-8-18(16)22-19(24)14-9-11-23(12-10-14)27(25,26)13-15-5-1-3-7-17(15)21/h1-8,14H,9-13H2,(H,22,24) |
InChI Key |
DAUGGCIKPAJPED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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